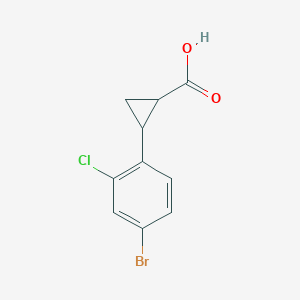

1-(Bromomethyl)-3,5-dimethylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3,5-dimethylcyclohexane is a chemical compound that belongs to the class of halogenated hydrocarbons. It is widely used in scientific research due to its unique chemical properties.

Scientific Research Applications

Catalytic Processes and Intermediate Formation

Research has shown that π-bonded intermediates play a crucial role in various hydrocarbon reactions on transition metal catalysts, as evidenced by the study of cycloalkanes on palladium films (Rooney, 1963). This foundational work suggests that compounds like 1-(Bromomethyl)-3,5-dimethylcyclohexane could serve as intermediates in catalyzed transformations, contributing to the understanding of reaction mechanisms and the development of new catalytic processes.

Synthetic Chemistry and Structural Characterization

The bromination and subsequent oxidation processes are key in the synthesis and structural elucidation of complex organic compounds. For instance, the synthesis and structural characterization of 5-bromo-2,3-dimethylphenol from brominated cyclohexanedione derivatives highlight the utility of brominated intermediates in organic synthesis (Niestroj, Bruhn, & Maier, 1998). Such methodologies could be applied to the synthesis and functionalization of 1-(Bromomethyl)-3,5-dimethylcyclohexane, enabling the creation of novel compounds with specific properties.

Mechanistic Insights and Reaction Pathways

Understanding the behavior of bromoalkanes in the presence of radicals and their reactivity with organic reductants provides essential insights into the mechanisms of complex organic reactions. Studies on the formation and reactivity of bromine atom complexes with bromoalkanes during pulse radiolysis shed light on the intricate dynamics of halogen-containing compounds in organic chemistry (Shoute & Neta, 1990). Such mechanistic details are crucial for the development of new synthetic routes and for understanding the behavior of compounds like 1-(Bromomethyl)-3,5-dimethylcyclohexane in various chemical environments.

Applications in Organic Synthesis

The use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for the preparation of hexahydroquinolines demonstrates the importance of novel catalysts in facilitating multi-component condensation reactions (Zare et al., 2013). Such catalytic processes could potentially be applied in the synthesis of derivatives of 1-(Bromomethyl)-3,5-dimethylcyclohexane, expanding its utility in organic synthesis and the development of new compounds.

properties

IUPAC Name |

1-(bromomethyl)-3,5-dimethylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIZWQDVIMXDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3,5-dimethylcyclohexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)

![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/no-structure.png)

![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)

![3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2715042.png)

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide](/img/structure/B2715048.png)